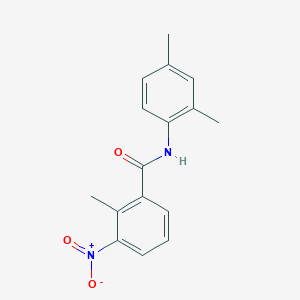
N-(3,4-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide, also known as DFP-PA-3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide is not fully understood. However, studies have suggested that it induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. It has also been shown to protect neurons from oxidative stress and reduce neuroinflammation in Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide has been shown to exhibit various biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits cell proliferation. In Alzheimer's disease and Parkinson's disease, it protects neurons from oxidative stress and reduces neuroinflammation. In plants, it enhances growth and increases crop yield.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various scientific fields. However, its limitations include its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
N-(3,4-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide has several potential future directions for research. In medicine, it could be further investigated as a therapeutic agent for cancer and neurodegenerative diseases. In agriculture, it could be utilized to develop more efficient and sustainable farming practices. In material science, it could be utilized as a building block for the synthesis of novel materials with unique properties. Further studies are needed to fully understand the mechanism of action and potential applications of N-(3,4-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide.
Méthodes De Synthèse
N-(3,4-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide can be synthesized by a multi-step process involving the reaction of 3,4-dimethylaniline with furfural to obtain 3-(2-furyl)-3,4-dimethyl-1-phenylprop-2-en-1-one. This intermediate compound is then subjected to reaction with benzaldehyde and ammonium acetate to yield N-(3,4-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide.
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide has been extensively studied for its potential applications in various scientific fields. In medicine, it has been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells. It has also been investigated for its potential use as a therapeutic agent for Alzheimer's disease and Parkinson's disease. In agriculture, N-(3,4-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide has been shown to enhance plant growth and increase crop yield. In material science, it has been utilized as a building block for the synthesis of novel materials with unique properties.
Propriétés
IUPAC Name |
(E)-N-(3,4-dimethylphenyl)-3-(furan-2-yl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c1-15-10-11-18(13-16(15)2)22-21(23)20(14-19-9-6-12-24-19)17-7-4-3-5-8-17/h3-14H,1-2H3,(H,22,23)/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJRAYQROSOHNX-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=CC2=CC=CO2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C(=C/C2=CC=CO2)/C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2e)-n-(3,4-Dimethylphenyl)-3-(furan-2-yl)-2-phenylprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-dimethyl-4-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5695642.png)
![N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B5695655.png)
![2,2-dimethyl-N-{5-[4-(methylthio)phenyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5695676.png)

![2-[(4-chlorobenzyl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B5695685.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B5695692.png)
![1-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-2-imidazolidinone](/img/structure/B5695703.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B5695711.png)




